molecular formula C15H18N2O3S B2920527 4-methoxy-3,5-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide CAS No. 898647-72-8

4-methoxy-3,5-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide

Cat. No. B2920527
CAS RN: 898647-72-8
M. Wt: 306.38
InChI Key: CSMKVYPRAUJSCM-UHFFFAOYSA-N
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Description

4-methoxy-3,5-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a sulfonamide derivative that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for future research.

Scientific Research Applications

4-methoxy-3,5-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide has been found to have potential applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been found to inhibit the activity of certain enzymes, making it a potential candidate for enzyme inhibition studies. Additionally, it has been studied for its potential use as a fluorescent probe for imaging applications.

Mechanism of Action

The exact mechanism of action of 4-methoxy-3,5-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. It has also been found to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
4-methoxy-3,5-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide has been found to have various biochemical and physiological effects. It has been found to decrease the levels of certain inflammatory cytokines, such as TNF-α and IL-6. It has also been found to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. Additionally, it has been found to inhibit the proliferation of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methoxy-3,5-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide in lab experiments is its potential as a fluorescent probe for imaging applications. It is also a promising candidate for enzyme inhibition studies. One limitation is its moderate yield in the synthesis process, which may limit its availability for certain experiments.

Future Directions

There are several future directions for research on 4-methoxy-3,5-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide. One direction is to further optimize the synthesis method for higher yields. Another direction is to study its potential as an anti-inflammatory and anti-tumor agent in vivo. Additionally, it could be studied for its potential as a therapeutic agent for diseases involving carbonic anhydrase dysregulation, such as glaucoma and epilepsy. Finally, it could be further studied for its potential as a fluorescent probe for imaging applications.

Synthesis Methods

The synthesis of 4-methoxy-3,5-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide involves several steps. First, 4-methoxy-3,5-dimethylbenzenesulfonyl chloride is reacted with pyridine-3-methanol in the presence of a base to form the corresponding pyridine-3-ylmethylbenzenesulfonate. This intermediate is then reacted with ammonia in ethanol to form 4-methoxy-3,5-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide. The overall yield of this synthesis method is moderate, but it has been optimized for higher yields in recent studies.

properties

IUPAC Name

4-methoxy-3,5-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-11-7-14(8-12(2)15(11)20-3)21(18,19)17-10-13-5-4-6-16-9-13/h4-9,17H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSMKVYPRAUJSCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-3,5-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide

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